Urea, 1-(2-chloroethyl)-3-(alpha-methylphenethyl)-
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Overview
Description
N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a methyl-phenylethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea typically involves the reaction of 2-chloroethylamine with 1-methyl-2-phenylethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control. Techniques such as recrystallization, distillation, and chromatography might be employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The chloroethyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The chlorine atom in the chloroethyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield alcohols or aldehydes, while substitution could result in the formation of various substituted ureas.
Scientific Research Applications
N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a tool in molecular biology.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea would depend on its specific application. In a biological context, it might interact with cellular proteins or enzymes, affecting their function. The chloroethyl group could form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloroethyl)-N’-cyclohexylurea
- N-(2-chloroethyl)-N’-phenylurea
- N-(2-chloroethyl)-N’-methylurea
Uniqueness
N-(2-chloroethyl)-N’-(1-methyl-2-phenylethyl)urea is unique due to the presence of both a chloroethyl group and a methyl-phenylethyl group. This combination of functional groups may impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
91561-27-2 |
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Molecular Formula |
C12H17ClN2O |
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C12H17ClN2O/c1-10(15-12(16)14-8-7-13)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,14,15,16) |
InChI Key |
RPPAYBVAKVEDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
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